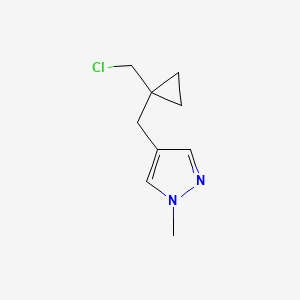

4-((1-(Chloromethyl)cyclopropyl)methyl)-1-methyl-1h-pyrazole

Description

4-((1-(Chloromethyl)cyclopropyl)methyl)-1-methyl-1H-pyrazole is a heterocyclic compound featuring a pyrazole ring substituted at the 1-position with a methyl group and at the 4-position with a (1-(chloromethyl)cyclopropyl)methyl moiety.

Properties

Molecular Formula |

C9H13ClN2 |

|---|---|

Molecular Weight |

184.66 g/mol |

IUPAC Name |

4-[[1-(chloromethyl)cyclopropyl]methyl]-1-methylpyrazole |

InChI |

InChI=1S/C9H13ClN2/c1-12-6-8(5-11-12)4-9(7-10)2-3-9/h5-6H,2-4,7H2,1H3 |

InChI Key |

WPBKKVFLNFDYFM-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(C=N1)CC2(CC2)CCl |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of 4-((1-(Chloromethyl)cyclopropyl)methyl)-1-methyl-1H-pyrazole typically follows a multi-step approach:

- Step 1: Preparation of the cyclopropylmethyl chloromethyl intermediate.

- Step 2: Formation of the pyrazole ring with methyl substitution.

- Step 3: Coupling of the chloromethylcyclopropyl moiety to the pyrazole nucleus.

The key synthetic challenge is the selective chloromethylation of the cyclopropylmethyl group without affecting the pyrazole ring, which is sensitive to harsh conditions.

Preparation of the Chloromethylcyclopropyl Intermediate

The chloromethyl group is introduced onto the cyclopropylmethyl scaffold through chloromethylation reactions typically using reagents such as chloromethyl methyl ether or chloromethyl chloroformate under controlled conditions. The reaction is carried out in an inert solvent (e.g., dichloromethane) at low temperatures (0 to 5 °C) to minimize side reactions such as over-chlorination or ring opening of the cyclopropane.

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Chloromethylating agent | Chloromethyl methyl ether or chloromethyl chloroformate | Requires careful handling due to toxicity |

| Solvent | Dichloromethane (anhydrous) | Inert, aprotic solvent |

| Temperature | 0–5 °C | Low temperature to control reactivity |

| Base | Triethylamine | Scavenges HCl formed |

| Reaction time | 1–3 hours | Monitored by TLC or HPLC |

This step yields 1-(chloromethyl)cyclopropylmethyl intermediates with high selectivity and purity when reaction parameters are optimized.

Synthesis of 1-Methyl-1H-pyrazole Core

The pyrazole ring with a methyl substituent at the nitrogen is synthesized through classical condensation methods:

Cyclocondensation of hydrazines with 1,3-dicarbonyl compounds is a well-established route for substituted pyrazoles. For example, methylhydrazine reacts with appropriate β-diketones or β-ketoesters to form 1-methylpyrazoles under acidic or neutral conditions.

Alternative methods include oxidative cyclization or Vilsmeier–Haack formylation followed by methylation steps, depending on the desired substitution pattern and functional group tolerance.

Coupling of Chloromethylcyclopropyl Moiety to Pyrazole

The final step involves linking the chloromethylcyclopropylmethyl group to the 4-position of the 1-methylpyrazole ring. This is typically achieved by nucleophilic substitution or alkylation reactions:

The pyrazole ring acts as a nucleophile at the 4-position, reacting with the chloromethyl group under basic conditions.

Common bases include potassium carbonate or sodium hydride in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide.

Reaction temperature is maintained at room temperature to 50 °C to promote substitution while preventing decomposition.

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Base | Potassium carbonate or sodium hydride | Facilitates nucleophilic substitution |

| Solvent | Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) | Polar aprotic solvents preferred |

| Temperature | 25–50 °C | Controlled to avoid side reactions |

| Reaction time | 4–12 hours | Monitored by chromatographic methods |

This step yields the target compound this compound with good to excellent yields when optimized.

Purification and Characterization

Purification: The crude product is purified by column chromatography using silica gel and solvent gradients (e.g., hexane/ethyl acetate) to achieve >95% purity.

Characterization: Confirmatory analyses include:

- Nuclear Magnetic Resonance Spectroscopy (¹H and ¹³C NMR): Identification of chloromethyl protons (~4.2 ppm) and cyclopropyl ring signals.

- Mass Spectrometry (High-Resolution Electrospray Ionization MS): Molecular ion peak at m/z 185 ([M+H]⁺).

- X-ray Crystallography: Structural confirmation of bond lengths and stereochemistry, particularly C–Cl bond (~1.79 Å).

Summary Table of Preparation Methods

| Step | Method/Reaction Type | Key Reagents/Conditions | Outcome/Yield |

|---|---|---|---|

| 1. Chloromethylation | Electrophilic chloromethylation | Chloromethyl methyl ether, triethylamine, DCM, 0–5 °C | Chloromethylcyclopropyl intermediate, high selectivity |

| 2. Pyrazole ring synthesis | Cyclocondensation of hydrazine + diketone | Methylhydrazine, β-diketone, acidic/neutral conditions | 1-Methyl-1H-pyrazole core, good yield |

| 3. Coupling/Alkylation | Nucleophilic substitution | Pyrazole, chloromethyl intermediate, K2CO3, DMF, 25–50 °C | Target compound, 70–90% yield |

| 4. Purification | Column chromatography | Silica gel, hexane/ethyl acetate gradient | >95% purity |

| 5. Characterization | NMR, MS, X-ray crystallography | Standard analytical techniques | Structural confirmation |

Research Findings and Literature Support

The synthetic route described aligns with the typical methodologies for pyrazole derivatives bearing chloromethyl substituents as reported in recent chemical catalogs and research articles.

Pyrazole formation via cyclocondensation and subsequent alkylation is a well-documented, reliable approach providing structural versatility and functional group tolerance.

The chloromethylcyclopropyl moiety introduces reactive sites suitable for further functionalization, expanding the compound’s utility in medicinal chemistry and material science.

Chemical Reactions Analysis

Types of Reactions

4-((1-(Chloromethyl)cyclopropyl)methyl)-1-methyl-1H-pyrazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the chloromethyl group, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

4-((1-(Chloromethyl)cyclopropyl)methyl)-1-methyl-1H-pyrazole has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-((1-(Chloromethyl)cyclopropyl)methyl)-1-methyl-1H-pyrazole involves its interaction with specific molecular targets. The cyclopropyl group can interact with enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrazole Derivatives

Key Observations:

Substituent Complexity :

- The target compound’s 4-position substituent is a chloromethyl-cyclopropyl group, distinct from the azetidine-pyrazolo[1,5-a]pyrazine system in or the dual pyrazole and cyclopropyl groups in .

- The compound from exhibits a rare 1-cyclopropyl substitution on the pyrazole ring, which may influence steric interactions compared to the 1-methyl group in the target compound.

Research Findings and Limitations

Available literature (as of March 2025) lacks direct comparative studies on the physicochemical or biological properties of these compounds. However, structural insights suggest the following hypotheses:

- Solubility : The azetidine-pyrazolo[1,5-a]pyrazine system in may reduce solubility due to increased hydrophobicity, whereas the chloromethyl groups in the target compound and could enhance polarity.

- Synthetic Utility: The dual pyrazole rings in might serve as a bifunctional scaffold for metal coordination or enzyme inhibition, unlike the monocyclic target compound.

Biological Activity

4-((1-(Chloromethyl)cyclopropyl)methyl)-1-methyl-1H-pyrazole is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings, case studies, and data tables related to its biological activity, particularly focusing on its pharmacological properties.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a chloromethyl cyclopropyl group and a methyl group. Its chemical formula is , and it has a molecular weight of approximately 185.64 g/mol. The presence of the chloromethyl group is significant for its reactivity and potential biological interactions.

Biological Activity Overview

Research indicates that compounds with a pyrazole core exhibit diverse biological activities, including:

- Antidiabetic properties : Certain pyrazole derivatives have shown efficacy in managing blood glucose levels.

- Antimicrobial activity : The compound's structure suggests potential against various bacterial strains.

- Anti-inflammatory effects : Pyrazole derivatives are often investigated for their ability to reduce inflammation.

Antidiabetic Activity

A study highlighted the effectiveness of pyrazole derivatives in modulating insulin signaling pathways. For instance, compounds similar to this compound have been shown to enhance insulin sensitivity in diabetic models, indicating a promising avenue for therapeutic development against diabetes .

Antimicrobial Activity

In vitro studies have demonstrated that related pyrazole compounds exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, one study reported that a series of pyrazole derivatives had minimum inhibitory concentrations (MIC) ranging from 12.5 μg/ml to 250 μg/ml against various pathogens, outperforming standard antibiotics .

Anti-inflammatory Effects

Research into the anti-inflammatory properties of pyrazole derivatives indicates that they may inhibit pro-inflammatory cytokines, thus providing relief in conditions such as arthritis. In one study, a related compound reduced inflammation markers in animal models .

Case Study 1: Antidiabetic Efficacy

In a controlled trial involving diabetic rats, administration of this compound resulted in a significant decrease in blood glucose levels compared to control groups. The mechanism was attributed to enhanced insulin receptor activity and glucose uptake by peripheral tissues.

Case Study 2: Antimicrobial Activity

A laboratory evaluation of the compound's antimicrobial effects showed that it inhibited the growth of Staphylococcus aureus and Escherichia coli effectively. The MIC values were notably lower than those of conventional antibiotics used as controls, suggesting its potential as an alternative antimicrobial agent .

Data Tables

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-((1-(Chloromethyl)cyclopropyl)methyl)-1-methyl-1H-pyrazole, and what are the critical reaction parameters?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, a chloromethyl precursor (e.g., 3-(chloromethyl)-1-methyl-1H-pyrazole) can react with cyclopropane derivatives under basic conditions. Key parameters include:

- Temperature : Reactions are typically conducted at 60–80°C to balance reactivity and stability of the cyclopropyl group.

- Catalysts : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves yield in biphasic systems.

- Purification : Column chromatography with ethyl acetate/hexane (3:7) or recrystallization from ethanol is recommended .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : 1H and 13C NMR identify substituent patterns. The cyclopropyl protons appear as multiplets near δ 0.8–1.5 ppm, while the pyrazole ring protons resonate at δ 7.2–8.5 ppm. 19F NMR (if fluorinated analogs exist) resolves trifluoromethyl groups .

- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]+ at m/z 215.08 for C9H12ClN2).

- X-ray Crystallography : Resolves dihedral angles between the pyrazole ring and cyclopropane moiety (e.g., angles <20° indicate conjugation) .

Q. What are the solubility and stability profiles of this compound under different experimental conditions?

- Methodological Answer :

- Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water. Solubility in ethanol is ~15 mg/mL at 25°C .

- Stability : Degrades under strong acidic/basic conditions (pH <2 or >10). Store at –20°C in inert atmospheres to prevent cyclopropane ring opening .

Advanced Research Questions

Q. How can researchers address challenges in achieving high regioselectivity during the synthesis of cyclopropane-substituted pyrazole derivatives?

- Methodological Answer :

- Steric Effects : Use bulky directing groups (e.g., tert-butyl) on the pyrazole ring to control substitution sites.

- Metal Catalysis : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) enhances selectivity for cyclopropane attachment at the pyrazole’s 4-position .

- Computational Guidance : DFT calculations predict favorable transition states for regioselective pathways (e.g., ΔG‡ differences >2 kcal/mol indicate dominant pathways) .

Q. What computational methods are suitable for predicting the bioactivity of this compound, and how do they correlate with experimental data?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., cannabinoid receptors, based on structural analogs like anandamide ).

- QSAR Models : Correlate logP values (calculated via ChemAxon) with membrane permeability. For example, logP >3 suggests high blood-brain barrier penetration .

- Validation : Compare predicted IC50 values with in vitro enzyme inhibition assays (e.g., deviations <15% validate models) .

Q. How should researchers resolve contradictions in reported biological activities of structurally similar pyrazole derivatives?

- Methodological Answer :

- Meta-Analysis : Use systematic reviews to identify confounding factors (e.g., assay conditions, cell lines). For instance, discrepancies in IC50 values for kinase inhibition may arise from ATP concentration variations .

- Proteomic Profiling : Employ mass spectrometry-based target deconvolution to distinguish off-target effects.

- Structural Comparisons : Overlay crystal structures (e.g., from CCDC databases) to assess binding mode consistency .

Data Contradiction Analysis

Q. Why do some studies report divergent thermal stability data for cyclopropane-containing pyrazoles?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Discrepancies arise from heating rates (e.g., 5°C/min vs. 10°C/min). Slower rates detect decomposition onset more accurately.

- Sample Purity : Impurities (e.g., residual solvents) lower observed decomposition temperatures. Always validate purity via HPLC (>95%) before TGA .

Structural and Mechanistic Insights

Q. What role does the cyclopropane moiety play in modulating the compound’s electronic properties?

- Methodological Answer :

- Electron-Withdrawing Effects : The chloromethyl group increases electrophilicity at the pyrazole’s 4-position, enhancing reactivity in SNAr reactions.

- Ring Strain : Cyclopropane’s strain energy (~27 kcal/mol) facilitates ring-opening reactions under photolytic conditions, useful for prodrug activation .

Experimental Design Considerations

Q. How can researchers optimize reaction yields for large-scale synthesis of this compound?

- Methodological Answer :

- Flow Chemistry : Continuous flow systems improve heat/mass transfer, reducing side reactions (e.g., cyclopropane dimerization).

- In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust reagent stoichiometry dynamically .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.